N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core and a benzo[d][1,3]dioxole (piperonyl) carboxamide moiety. Its synthesis likely involves coupling pyrazole intermediates with activated carboxylic acid derivatives, as seen in analogous carboxamide syntheses .
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18-14(10-3-2-4-11(10)17-18)16-15(19)9-5-6-12-13(7-9)21-8-20-12/h5-7H,2-4,8H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDWKZKBEJNBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive molecule in drug discovery and development is being explored.
Medicine: Research is ongoing to evaluate its therapeutic properties, including its potential use in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectroscopic Properties
- The target compound’s cyclopenta[c]pyrazole would exhibit distinct δH values for its methyl and bridgehead protons, while the benzo[d][1,3]dioxole group would show characteristic aromatic and methylene signals .
- Thermal Stability: The cyclopenta[c]pyrazole’s fused ring system may enhance thermal stability compared to non-fused pyrazoles (e.g., 11a-b in ), which lack rigid bicyclic frameworks .
Comparative Data Table
Research Implications and Gaps
- Synthesis Optimization : The target compound’s fused pyrazole core may require tailored conditions (e.g., solvent, coupling agents) compared to simpler analogues .
- Biological Screening : Priority should be given to assays targeting enzymes with hydrophobic active sites (e.g., phosphodiesterases, cytochrome P450 isoforms).
- Comparative Studies : Direct comparisons with 5a-c and 74 would clarify the impact of core heterocycle substitution on potency and selectivity.
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which includes both pyrazole and benzo[d][1,3]dioxole moieties, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₃. The structure features a pyrazole ring fused with a cyclopentane and a benzo[d][1,3]dioxole group, which may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
| Compound | Biological Activity | References |
|---|---|---|
| 1-(4-Methylphenyl)-3-(1H-pyrazol-4-yl)urea | Antitumor | |
| N-(1H-pyrazol-3-yl)-N'-phenylurea | Antimicrobial | |
| 3-Amino-1H-pyrazole | Kinase inhibitor |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to inhibit specific enzymes and receptors involved in cancer progression and inflammatory responses.
Case Studies
- Antitumor Activity : A study demonstrated that pyrazole derivatives can inhibit tumor cell proliferation through apoptosis induction. The unique structure of this compound may enhance its binding affinity to target proteins involved in cell cycle regulation.
- Antimicrobial Effects : Research has shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption rate, half-life, and bioavailability need to be evaluated through in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
